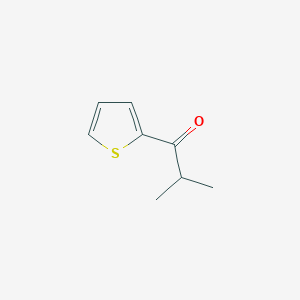

2-Methyl-1-(thiophen-2-yl)propan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-thiophen-2-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-6(2)8(9)7-4-3-5-10-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQCCAKDOPROBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397521 | |

| Record name | 2-Methyl-1-(thiophen-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36448-60-9 | |

| Record name | 2-Methyl-1-(thiophen-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Methyl-1-(thiophen-2-yl)propan-1-one chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-1-(thiophen-2-yl)propan-1-one

Introduction: Unveiling a Versatile Thiophene Ketone

This compound, also known as isopropyl 2-thienyl ketone, is a heterocyclic aromatic ketone that serves as a pivotal building block in organic synthesis and a molecule of interest in medicinal chemistry and material science.[1][] Its structure, which marries the electron-rich thiophene ring with a sterically hindered isopropyl ketone moiety, imparts a unique combination of reactivity and stability. This guide provides an in-depth exploration of its chemical properties, synthesis, characterization, and potential applications, offering field-proven insights for researchers and drug development professionals.

Core Molecular Profile

Understanding the fundamental properties of a compound is the bedrock of its application. This compound is an organic compound with the molecular formula C₈H₁₀OS and a molecular weight of approximately 154.23 g/mol .[1][3] The molecule's architecture is defined by a propan-1-one chain where the carbonyl carbon is attached to the C2 position of a thiophene ring, and the C2 of the propane chain is substituted with a methyl group, forming an isopropyl unit.[3]

Physicochemical Properties

A summary of the key physical and chemical properties is presented below. This data is critical for determining appropriate solvents, reaction temperatures, and storage conditions.

| Property | Value | Source |

| CAS Number | 36448-60-9 | [4][5] |

| Molecular Formula | C₈H₁₀OS | [3] |

| Molecular Weight | 154.23 g/mol | [3] |

| Boiling Point | 238 °C | [3] |

| Density | 1.072 g/cm³ | [3] |

| Flash Point | 97.7 °C | [3] |

| Refractive Index | 1.522 | [3] |

| XLogP3 | 2.59 | [3] |

Structural and Electronic Characteristics

The chemical behavior of this molecule is governed by the interplay between the aromatic thiophene ring and the electron-withdrawing carbonyl group.

-

Aromaticity of Thiophene: The thiophene ring is an aromatic heterocycle with significant resonance energy (approx. 29 kcal/mol), arising from the delocalization of six π-electrons, including a lone pair from the sulfur atom.[1] This aromaticity confers stability to the ring system.

-

Carbonyl Group Influence: The carbonyl (C=O) group acts as a deactivating, meta-directing group in typical electrophilic aromatic substitution. However, in the highly reactive thiophene ring, its influence primarily modulates the ring's nucleophilicity. The carbonyl group's presence significantly alters the electron distribution within the thiophene ring through charge transfer effects.[1]

The structure of this compound is visualized below.

Caption: Structure of this compound.

Synthesis and Mechanism

The most prevalent and industrially viable method for synthesizing this compound is the Friedel-Crafts acylation of thiophene.[1]

The Friedel-Crafts Acylation Approach

This electrophilic aromatic substitution reaction involves reacting thiophene with an acylating agent, typically isobutyryl chloride or isobutyric anhydride, in the presence of a Lewis acid catalyst.

Causality Behind Experimental Choices:

-

Choice of Acylating Agent: Isobutyryl chloride is often preferred due to its higher reactivity compared to the corresponding anhydride.

-

Choice of Catalyst: While aluminum chloride (AlCl₃) is a common and potent catalyst for Friedel-Crafts reactions, its high reactivity can sometimes lead to polymerization or degradation of sensitive substrates like thiophene.[6][7] Milder Lewis acids such as stannic chloride (SnCl₄), zinc chloride (ZnCl₂), or zeolites can be employed to improve yields and minimize side reactions.[6][7][8][9] The catalyst must be used in stoichiometric amounts because it forms a complex with the product ketone, rendering it inactive.[7]

-

Solvent and Temperature: The reaction is typically run in an inert solvent, such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂), at low temperatures (e.g., 0 °C) to control the exothermic reaction and prevent side product formation.

Reaction Mechanism and Regioselectivity

The acylation of thiophene exhibits high regioselectivity, with the acyl group preferentially attacking the 2-position.[10] This preference is a cornerstone of thiophene chemistry and can be explained by examining the stability of the cationic intermediate (sigma complex).

-

Generation of the Electrophile: The Lewis acid catalyst coordinates with the acyl chloride to form a highly electrophilic acylium ion.

-

Electrophilic Attack: The π-system of the thiophene ring acts as a nucleophile, attacking the acylium ion.

-

Intermediate Stabilization: Attack at the C2 position allows the positive charge to be delocalized over three atoms, including the sulfur, resulting in three stable resonance structures. In contrast, attack at the C3 position only allows for two resonance structures.[10] The greater delocalization and stability of the intermediate formed from C2 attack mean that this pathway has a lower activation energy and is therefore kinetically favored.[10]

Caption: General experimental workflow for synthesis.

Laboratory Synthesis Protocol

The following is a representative, self-validating protocol for the synthesis of this compound.

Materials:

-

Thiophene (1.0 eq)

-

Isobutyryl chloride (1.1 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M), cooled

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous AlCl₃ (1.2 eq) and anhydrous DCM. The suspension is cooled to 0 °C in an ice bath.

-

Reagent Addition: A solution of isobutyryl chloride (1.1 eq) in anhydrous DCM is added dropwise to the stirred AlCl₃ suspension over 20 minutes, maintaining the temperature at 0 °C. The mixture is stirred for an additional 30 minutes to ensure complete formation of the acylium ion complex.

-

Thiophene Addition: A solution of thiophene (1.0 eq) in anhydrous DCM is then added dropwise via the dropping funnel over 30-45 minutes. The reaction is highly exothermic; careful control of the addition rate is crucial to keep the internal temperature below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2-3 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction mixture is slowly poured into a beaker containing a mixture of crushed ice and 1 M HCl with vigorous stirring. This hydrolyzes the aluminum complexes and neutralizes the catalyst.

-

Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice more with DCM.

-

Washing: The combined organic layers are washed sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure ketone.

Spectroscopic Characterization

Unequivocal identification of the synthesized compound relies on a combination of spectroscopic techniques. While a publicly available, peer-reviewed full dataset for this specific molecule is scarce, its spectral properties can be reliably predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show four distinct signals.

-

A doublet at ~1.2 ppm (6H), corresponding to the two equivalent methyl groups of the isopropyl moiety, split by the adjacent methine proton.

-

A septet at ~3.5 ppm (1H), corresponding to the methine proton of the isopropyl group, split by the six protons of the two methyl groups.

-

Three signals in the aromatic region (7.0-8.0 ppm) corresponding to the three protons on the thiophene ring. The proton at the 5-position will be a doublet of doublets, the proton at the 3-position will be a doublet of doublets, and the proton at the 4-position will be a triplet (or more accurately, a doublet of doublets with similar coupling constants). The proton at the 5-position is expected to be the most downfield due to deshielding from both the sulfur atom and the carbonyl group.

-

-

¹³C NMR: The carbon NMR spectrum should display six unique signals.

-

A signal around 18-20 ppm for the two equivalent methyl carbons.

-

A signal around 35-40 ppm for the methine carbon.

-

Three signals in the aromatic region (125-145 ppm) for the thiophene ring carbons.

-

A highly downfield signal >190 ppm for the carbonyl carbon.

-

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1660-1680 cm⁻¹, characteristic of an aryl ketone. The conjugation with the thiophene ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).

-

C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group will appear just below 3000 cm⁻¹.

-

C=C Stretches: Aromatic C=C stretching bands from the thiophene ring are expected in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A peak at m/z = 154 corresponding to the molecular weight of the compound is expected.

-

Key Fragments: The fragmentation pattern would likely be dominated by two main cleavage pathways:

-

Alpha-cleavage of the isopropyl group, leading to a stable thienoyl cation at m/z = 111 (C₄H₃S-C≡O⁺). This is often the base peak.

-

Alpha-cleavage of the thiophene-carbonyl bond, leading to an isopropyl cation at m/z = 43 ([CH(CH₃)₂]⁺).

-

Chemical Reactivity and Applications

This compound is a versatile intermediate due to the reactivity of both its ketone functional group and the thiophene ring.[1]

Reactions at the Carbonyl Group

-

Nucleophilic Addition: The ketone can be reduced by hydride reagents like sodium borohydride (NaBH₄) to form the corresponding secondary alcohol, 2-methyl-1-(thiophen-2-yl)propan-1-ol.[1][11] Reaction with Grignard or organolithium reagents can introduce further alkyl or aryl groups.

-

Oxidation: While ketones are generally resistant to oxidation, strong oxidizing agents under harsh conditions can cleave the molecule.

Reactions Involving the Thiophene Ring

The acyl group deactivates the thiophene ring towards further electrophilic substitution. However, reactions like halogenation or nitration can still occur, primarily at the 5-position, under forcing conditions.

Applications in Research and Development

-

Pharmaceutical Synthesis: The thiophene moiety is a common scaffold in many approved drugs, including the antidepressant Duloxetine and the antiplatelet drug Prasugrel.[12][13] This compound serves as a valuable precursor for creating more complex molecules with potential biological activity.[1] Preliminary studies have suggested that this compound itself may possess antimicrobial and anticancer properties.[1] Its structural similarity to psychoactive substances like methiopropamine also makes it and its derivatives subjects of interest in neuropharmacology.[14][15]

-

Material Science: The electronic properties of the thiophene ring make it a useful component in the synthesis of conducting polymers and other organic electronic materials.[1]

-

Organic Synthesis: It serves as a key intermediate, allowing for the introduction of the 2-thienoyl moiety into larger molecules through reactions like cross-coupling.[1]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. Based on data for structurally similar compounds and general chemical safety principles, the following should be observed:

-

Handling: Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[17]

-

Toxicity: Specific toxicological data is limited. However, compounds of this class may cause skin and eye irritation.[16] Ingestion may be harmful. Always consult the most recent Safety Data Sheet (SDS) before use.

Conclusion

This compound is a compound of significant utility, underpinned by the rich chemistry of its thiophene and ketone functionalities. Its synthesis via Friedel-Crafts acylation is a classic yet powerful example of electrophilic aromatic substitution, demonstrating predictable regioselectivity. A thorough understanding of its spectroscopic signature is key to its reliable identification and quality control. For researchers in drug discovery and material science, this ketone represents not just a chemical entity, but a versatile platform for innovation, offering a gateway to a wide array of more complex and potentially valuable molecules.

References

- Smolecule. (2023, August 15). This compound.

- The Royal Society of Chemistry. Supplementary Information.

- Echemi. (2025, November 10). 2-methyl-1-thiophen-2-yl-propan-1-one.

- Chemsrc. (2025, August 25). 2-methyl-1-thiophen-2-yl-propan-1-one | CAS#:36448-60-9.

- ChemicalBook. (2023, May 17). 2-methyl-1-thiophen-2-yl-propan-1-one | 36448-60-9.

- BOC Sciences. CAS 36448-60-9 this compound.

- Sigma-Aldrich. 2-methyl-1-(thiophen-2-yl)propan-1-ol | 74641-40-0.

- Cayman Chemical. (2024, July 17). Safety Data Sheet.

- Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry, 25(18), 10417-10419.

- SpectraBase. (2S)-2-METHYL-1-(THIEN-2'-YL)-3-PHENYL-PROPAN-1-ONE - Optional[13C NMR].

- Hartough, H. D. (1949). U.S. Patent No. 2,492,629. Washington, DC: U.S. Patent and Trademark Office.

- Fisher Scientific. (2025, December 18). Safety Data Sheet.

- ChemicalBook. 2-methyl-1-thiophen-2-yl-propan-1-one.

- Caesar, P. D. (1947). U.S. Patent No. 2,432,991. Washington, DC: U.S. Patent and Trademark Office.

- NotEvans. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange.

- TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts.

- LookChem. This compound.

- Ali, R., et al. (2021). Fatal Intoxication of 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA): A Case Report. Journal of Analytical & Pharmaceutical Research.

- MDPI. (2024, January 16). Biological Activities of Thiophenes. Encyclopedia.

- Wang, Y., et al. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules.

- Chemspace. This compound - C8H10OS.

- DeRuiter, J., & Noggle, F. T. (2012). Methiopropamine: An Analytical Profile. Forendex.

- Wikipedia. Methiopropamine.

- ChemScene. 2-Methyl-2-(thiophen-2-yl)propan-1-amine | 339055-33-3.

- Doc Brown's Chemistry. mass spectrum of 2-methylpropene C4H8.

- Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of 2-methylpropane C4H10.

- ResearchGate. (2015). Structural formula of methiopropamine and methamphetamine.

- Azmi, A., et al. (2024). Understanding methiopropamine, a new psychoactive substance: an in-depth review on its chemistry, pharmacology and implications to human health. International Journal of Legal Medicine.

- Wood, D. M., et al. (2012). Acute Toxicity Associated with Analytically Confirmed Recreational use of Methiopropamine (1-(thiophen-2-yl)-2-methylaminopropane). Journal of Medical Toxicology.

- Human Metabolome Database. (2012, September 11). Showing metabocard for 2-Methyl-1-propanethiol (HMDB0031245).

- Wikipedia. Duloxetine.

Sources

- 1. Buy this compound | 36448-60-9 [smolecule.com]

- 3. echemi.com [echemi.com]

- 4. 2-methyl-1-thiophen-2-yl-propan-1-one | CAS#:36448-60-9 | Chemsrc [chemsrc.com]

- 5. 2-methyl-1-thiophen-2-yl-propan-1-one | 36448-60-9 [chemicalbook.com]

- 6. asianpubs.org [asianpubs.org]

- 7. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]

- 8. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]

- 9. tsijournals.com [tsijournals.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. 2-methyl-1-(thiophen-2-yl)propan-1-ol | 74641-40-0 [sigmaaldrich.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Duloxetine - Wikipedia [en.wikipedia.org]

- 14. heraldopenaccess.us [heraldopenaccess.us]

- 15. Methiopropamine - Wikipedia [en.wikipedia.org]

- 16. fishersci.com [fishersci.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Molecular Structure of 2-Methyl-1-(thiophen-2-yl)propan-1-one

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2-Methyl-1-(thiophen-2-yl)propan-1-one (CAS No: 13679-73-7), a thiophene-substituted ketone of interest in organic synthesis and medicinal chemistry.[1] We delve into the theoretical underpinnings of its three-dimensional geometry, conformational preferences, and electronic structure. The guide establishes a self-validating framework by detailing the primary synthetic methodology—Friedel-Crafts acylation—and elucidating its structure through a multi-technique spectroscopic approach, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each analytical technique is explained in the context of how it corroborates a specific facet of the molecule's structure, providing researchers with the causal logic behind spectral interpretation. This document serves as a foundational reference for professionals engaged in drug development and chemical research, ensuring a robust understanding of this important chemical entity.

Introduction: Chemical Identity and Significance

This compound is an organic compound featuring an isobutyryl group attached to the second position of a thiophene ring.[1] Thiophene and its derivatives are privileged scaffolds in medicinal chemistry and materials science, owing to the unique electronic properties and aromatic stability of the five-membered heterocyclic ring.[1] The title compound serves as a valuable synthetic precursor for more complex molecules, with potential applications in pharmaceutical development and as an antimicrobial or anticancer agent.[1]

A definitive understanding of its molecular structure is paramount for predicting its reactivity, understanding its interaction with biological targets, and ensuring purity and identity in synthetic applications. This guide moves beyond a simple recitation of data to explain the why behind the structure, providing a holistic and validated portrait of the molecule.

| Identifier | Value |

| IUPAC Name | This compound |

| Other Names | 2-Isobutyrylthiophene, Isopropyl 2-thienyl ketone[2] |

| CAS Number | 13679-73-7[3] |

| Molecular Formula | C₈H₁₀OS |

| Molecular Weight | 154.23 g/mol [1][2] |

Theoretical Framework: Geometry and Conformational Analysis

Covalent Structure and Hybridization

The structure of this compound is comprised of two key moieties: the aromatic thiophene ring and the aliphatic isobutyryl group, linked by a ketone carbonyl.

-

Thiophene Ring: The thiophene ring is a planar, aromatic heterocycle. The sulfur atom participates in the π-electron system, contributing to its aromatic character.[1] All carbon atoms within the ring are sp² hybridized.

-

Isobutyryl Group: The carbonyl carbon is sp² hybridized, exhibiting trigonal planar geometry. The adjacent methine carbon is sp³ hybridized with tetrahedral geometry, and the two terminal methyl carbons are also sp³ hybridized.

Conformational Preference: The O,S-cis Conformer

A critical aspect of the molecule's 3D structure is the rotation around the single bond connecting the thiophene ring (C2) and the carbonyl carbon. This rotation gives rise to two principal planar conformers: O,S-cis (where the carbonyl oxygen is syn-periplanar to the thiophene sulfur) and O,S-trans (where it is anti-periplanar).

Theoretical calculations and spectroscopic studies on analogous 2-acylthiophenes have shown that the O,S-cis conformer is predominantly favored .[4] This preference is attributed to stabilizing electronic interactions, specifically nO(2)→σS-C5 and nO(2)→σC2-C3 orbital interactions, which are only possible in the cis arrangement.[4] While the energy barrier for interconversion is low, this conformational preference is the ground state and dictates the molecule's average structure as observed by most analytical techniques at room temperature.[4]

Caption: Diagram 1. Predominant O,S-cis vs. minor O,S-trans conformer.

Synthesis and Mechanistic Integrity

Primary Synthetic Route: Friedel-Crafts Acylation

The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation of thiophene.[1] This reaction involves treating thiophene with an acylating agent, such as isobutyryl chloride or isobutyric anhydride, in the presence of a Lewis acid catalyst.[5]

Reaction: Thiophene + Isobutyryl Chloride --(Lewis Acid)--> this compound + HCl

Mechanistic Rationale and Regioselectivity

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid (e.g., AlCl₃, SnCl₄) coordinates to the acyl chloride, generating a highly electrophilic acylium ion.[6]

The thiophene ring then acts as a nucleophile, attacking the acylium ion. This attack occurs with high regioselectivity at the C2 position. The rationale for this selectivity is the superior stabilization of the resulting carbocation intermediate. Attack at C2 allows the positive charge to be delocalized over three atoms (including the sulfur atom) via three resonance structures, whereas attack at C3 results in an intermediate stabilized by only two resonance structures.[7] The intermediate from C2 attack is therefore lower in energy, leading to the preferential formation of the 2-substituted product.[7]

Caption: Diagram 2. General workflow for Friedel-Crafts synthesis.

Spectroscopic Elucidation: A Self-Validating System

The definitive proof of the molecular structure is achieved by integrating data from multiple spectroscopic techniques. Each method provides complementary information, creating a robust and self-validating structural assignment.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number of distinct proton environments, their electronic surroundings, and the connectivity to neighboring protons.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |

| H-5 (Thiophene) | ~7.7-7.9 | Doublet of doublets (dd) | 1H | Deshielded by proximity to sulfur and the electron-withdrawing acyl group. |

| H-3 (Thiophene) | ~7.6-7.8 | Doublet of doublets (dd) | 1H | Deshielded by the aromatic ring current and acyl group. |

| H-4 (Thiophene) | ~7.1-7.2 | Doublet of doublets (dd) | 1H | Least deshielded thiophene proton, coupled to both H-3 and H-5. |

| Methine (-CH) | ~3.5-3.8 | Septet | 1H | Adjacent to the deshielding carbonyl group and split by 6 equivalent methyl protons. |

| Methyl (-CH₃)₂ | ~1.2-1.4 | Doublet | 6H | Shielded aliphatic protons, split by the single methine proton. |

¹³C NMR Spectroscopy

Carbon-13 NMR identifies all unique carbon environments in the molecule. As spectra are typically proton-decoupled, each unique carbon appears as a singlet.

| Carbon Assignment | Expected δ (ppm) | Rationale |

| Carbonyl (C=O) | ~195-200 | Highly deshielded due to the electronegative oxygen and sp² hybridization. |

| C-2 (Thiophene) | ~142-145 | Quaternary carbon attached to the acyl group, deshielded. |

| C-5 (Thiophene) | ~133-135 | Deshielded aromatic carbon adjacent to sulfur. |

| C-3 (Thiophene) | ~131-133 | Deshielded aromatic carbon. |

| C-4 (Thiophene) | ~128-130 | Shielded most among the thiophene ring carbons. |

| Methine (-CH) | ~38-42 | sp³ carbon adjacent to the carbonyl group. |

| Methyl (-CH₃)₂ | ~18-22 | Shielded aliphatic sp³ carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| C=O Stretch (Ketone) | ~1660-1680 | Strong, sharp absorption confirming the ketone functional group. Conjugation with the thiophene ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). |

| C-H Stretch (Aromatic) | ~3050-3100 | Medium to weak absorptions characteristic of sp² C-H bonds on the thiophene ring. |

| C-H Stretch (Aliphatic) | ~2850-2980 | Strong absorptions from the sp³ C-H bonds of the isopropyl group.[8] |

| C=C Stretch (Aromatic) | ~1400-1550 | Multiple medium absorptions corresponding to the thiophene ring vibrations. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and reveals its fragmentation pattern upon ionization, which offers further structural clues.

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z = 154, corresponding to the molecular weight of C₈H₁₀OS.[2]

-

Key Fragmentation: The most characteristic fragmentation pathway is the alpha-cleavage of the bond between the carbonyl carbon and the isopropyl group. This is a highly favorable process that leads to the formation of two key fragment ions.

Caption: Diagram 3. Primary fragmentation pathways in Mass Spectrometry.

The most prominent peak in the spectrum after the molecular ion is often the thiophene acylium ion (m/z = 111) , which is resonance-stabilized. The isopropyl cation (m/z = 43) is also expected to be a significant peak.[9][10] The relative abundance of these fragments confirms the connectivity between the thiophene ring, the carbonyl group, and the isopropyl moiety.

Conclusion

The molecular structure of this compound is definitively established through a synergistic application of theoretical principles and empirical spectroscopic data. Its geometry is defined by a planar, aromatic thiophene ring bonded to an sp² carbonyl, with a clear energetic preference for the O,S-cis conformation. This structure is reliably synthesized via a regioselective Friedel-Crafts acylation. The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS analyses provides an unambiguous, self-validating confirmation of its atomic connectivity, functional groups, and molecular framework. This guide provides the necessary in-depth knowledge for researchers to confidently utilize this compound in further synthetic and developmental applications.

References

-

Spectrochim Acta A Mol Biomol Spectrosc. (2011, September). Conformational preferences for some 5-substituted 2-acetylthiophenes through infrared spectroscopy and theoretical calculations. PubMed. Available at: [Link]

-

Chemistry Stack Exchange. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene. Available at: [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

-

Doc Brown's Chemistry. infrared spectrum of 2-methylpropan-1-ol. Available at: [Link]

-

Chemguide. mass spectra - fragmentation patterns. Available at: [Link]

-

Wikipedia. (2023). 2-Acetylthiophene. Available at: [Link]

-

Doc Brown's Chemistry. mass spectrum of 2-methylpropan-1-ol. Available at: [Link]

Sources

- 1. Buy this compound | 36448-60-9 [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. 2-methyl-1-thiophen-2-yl-propan-1-one | 36448-60-9 [chemicalbook.com]

- 4. Conformational preferences for some 5-substituted 2-acetylthiophenes through infrared spectroscopy and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. 2-Acetylthiophene - Wikipedia [en.wikipedia.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. mass spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Synthesis of 2-Methyl-1-(thiophen-2-yl)propan-1-one

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2-Methyl-1-(thiophen-2-yl)propan-1-one, a valuable heterocyclic ketone in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the primary synthetic routes, including Friedel-Crafts acylation and Grignard reactions, offering detailed experimental protocols, mechanistic insights, and comparative analysis of these methodologies. The guide emphasizes practical, field-proven insights to ensure scientific integrity and reproducibility. All protocols and claims are substantiated with citations to authoritative sources.

Introduction and Significance

This compound, with the chemical formula C₈H₁₀OS and a molecular weight of 154.23 g/mol , is a ketone featuring a thiophene ring attached to an isobutyryl group.[1] The thiophene moiety, a sulfur-containing aromatic heterocycle, imparts unique electronic properties and reactivity to the molecule, making it a significant building block in medicinal chemistry and material science.[1] Thiophene derivatives are known to exhibit a wide range of biological activities, and this particular ketone serves as a precursor for the synthesis of more complex molecules with potential therapeutic applications.[1] Its structural features also make it a candidate for applications in the development of novel organic materials.[1]

This guide will focus on the two most prevalent and scientifically sound methods for the synthesis of this target molecule:

-

Friedel-Crafts Acylation of Thiophene: A classic and direct approach involving the electrophilic substitution of a proton on the thiophene ring with an isobutyryl group.

-

Grignard Reaction: A versatile method for carbon-carbon bond formation, utilizing a thiophene-based organometallic reagent and an appropriate electrophile.

Pathway I: Friedel-Crafts Acylation of Thiophene

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a primary method for the synthesis of aryl ketones. In the context of this compound, this involves the reaction of thiophene with an acylating agent, typically isobutyryl chloride or isobutyric anhydride, in the presence of a Lewis acid or a solid acid catalyst.[1]

Mechanistic Rationale

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), activates the acylating agent to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich thiophene ring, preferentially at the C2 position due to the higher stability of the resulting cationic intermediate (sigma complex). Subsequent deprotonation of the sigma complex by a weak base regenerates the aromaticity of the thiophene ring and yields the desired 2-acylthiophene product.

Sources

Spectroscopic Characterization of 2-Methyl-1-(thiophen-2-yl)propan-1-one: A Technical Guide

Introduction

2-Methyl-1-(thiophen-2-yl)propan-1-one is an organic compound featuring a thiophene ring acylated with an isobutyryl group.[1][2] Thiophene and its derivatives are significant heterocyclic compounds in medicinal chemistry and materials science, valued for their diverse biological activities and electronic properties.[3] A thorough spectroscopic analysis is crucial for the unambiguous identification and characterization of such molecules, ensuring their purity and structural integrity for research and development purposes.[4]

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure and atom numbering for this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons of the thiophene ring and the aliphatic protons of the isobutyryl group.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H3 | 7.6 - 7.8 | Doublet of doublets (dd) | J(H3,H4) ≈ 3.5-4.0, J(H3,H5) ≈ 1.0-1.5 | 1H |

| H4 | 7.1 - 7.3 | Doublet of doublets (dd) | J(H4,H3) ≈ 3.5-4.0, J(H4,H5) ≈ 4.5-5.0 | 1H |

| H5 | 7.7 - 7.9 | Doublet of doublets (dd) | J(H5,H4) ≈ 4.5-5.0, J(H5,H3) ≈ 1.0-1.5 | 1H |

| H7 | 3.5 - 3.8 | Septet | J(H7,H8/H9) ≈ 6.5-7.0 | 1H |

| H8, H9 | 1.1 - 1.3 | Doublet | J(H8/H9,H7) ≈ 6.5-7.0 | 6H |

Interpretation of the Predicted ¹H NMR Spectrum

-

Thiophene Protons (H3, H4, H5): The protons on the thiophene ring are expected to appear in the aromatic region (δ 7.0-8.0 ppm). Due to the electron-withdrawing nature of the carbonyl group, the chemical shifts of these protons will be downfield compared to unsubstituted thiophene (where protons appear at δ ~7.1-7.3 ppm).[5][6] The specific coupling patterns (doublet of doublets) arise from the spin-spin coupling between adjacent protons on the ring. The coupling constants are characteristic of the relative positions of the protons on the thiophene ring.[7]

-

Methine Proton (H7): The proton on the carbon adjacent to the carbonyl group (α-carbon) is expected to be a septet due to coupling with the six equivalent protons of the two methyl groups. Its chemical shift will be in the range of δ 3.5-3.8 ppm, deshielded by the adjacent carbonyl group.

-

Methyl Protons (H8, H9): The six protons of the two methyl groups are chemically equivalent and are expected to appear as a single doublet in the upfield region (δ 1.1-1.3 ppm). The doublet arises from coupling with the single methine proton (H7).

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-12 ppm.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion, or introduce the sample through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or magnetic sector instrument.

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus mass-to-charge ratio (m/z).

Conclusion

This technical guide has provided a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. By applying fundamental spectroscopic principles and drawing comparisons with structurally related compounds, a comprehensive spectral profile has been constructed. This information serves as a valuable resource for the identification and characterization of this compound in a research and development setting, providing a solid foundation for experimental data analysis. The outlined experimental protocols offer standardized methods for acquiring high-quality spectroscopic data.

References

-

Chemistry LibreTexts. (2014, August 18). 13.9: Characteristic Infrared Absorption Bands. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. Retrieved from [Link]

-

Fujieda, K., Takahashi, K., & Sone, T. (n.d.). C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan. Oxford Academic. Retrieved from [Link]

-

Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. (2025, August 29). PMC - NIH. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: IR Absorption Frequency: Delocalization. Retrieved from [Link]

-

Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved from [Link]

-

Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. (n.d.). Bulletin of the Chemical Society of Japan. Oxford Academic. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

Mass Spectrometry: Fragmentation Patterns. (n.d.). Scribd. Retrieved from [Link]

-

Problems in Chemistry. (2023, January 4). Mass Spectrometry Part 6 - Fragmentation in Ketones [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

Sources

- 1. NMR chemical shift prediction of thiophenes [stenutz.eu]

- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]

- 7. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Biological Activity of 2-Methyl-1-(thiophen-2-yl)propan-1-one

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of the thiophene derivative, 2-Methyl-1-(thiophen-2-yl)propan-1-one. Thiophene-containing compounds are a well-established class of heterocyclic molecules with a broad spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3] While direct and extensive experimental data for this compound is limited in publicly accessible literature, this guide synthesizes the available information on structurally related compounds to postulate its likely biological profile. Furthermore, we provide detailed, field-proven experimental protocols for researchers to systematically investigate these potential activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel thiophene derivatives.

Introduction to this compound and the Thiophene Scaffold

This compound is a ketone derivative of thiophene with the molecular formula C₈H₁₀OS.[4][5][6][7][8][9][10][] The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, which imparts unique physicochemical properties that are often associated with significant biological activity.[1][3] The presence of the thiophene moiety in numerous FDA-approved drugs underscores its importance as a "privileged scaffold" in medicinal chemistry.[3] The structural features of this compound, namely the thiophene ring, a carbonyl group, and an isobutyl moiety, suggest its potential to interact with various biological targets.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 36448-60-9 | [4][5][6][7][8][9][10][] |

| Molecular Formula | C₈H₁₀OS | [4][5][6][7][8][9][10][] |

| Molecular Weight | 154.23 g/mol | [4][5][6][7][8][9][10][] |

Postulated Biological Activities and Underlying Mechanisms

Based on extensive research into the thiophene class of compounds, we can postulate several key biological activities for this compound.[1][2][3]

Antimicrobial Activity

Thiophene derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal pathogens.[2] The mechanism of action is often attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes.

Structure-Activity Relationship (SAR) Insights:

-

The presence of a lipophilic thiophene ring can facilitate the passage of the molecule through the microbial cell membrane.

-

The nature and position of substituents on the thiophene ring significantly influence the antimicrobial potency.[2] For instance, the introduction of electron-withdrawing groups can enhance activity.

Quantitative Data for Related Thiophene Derivatives (for reference):

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Spiro–indoline–oxadiazole derivative | Clostridium difficile | 2 - 4 | [12] |

| Thiophene derivative 4 | Acinetobacter baumannii Ab21 | 4 | [10] |

| Thiophene derivative 4 | Escherichia coli MCR1+ | 16 | [10] |

| Thiophene derivative 5 | Acinetobacter baumannii Ab11 | 4 | [10] |

| Thiophene derivative 5 | Escherichia coli R6 MCR1 | 16 | [10] |

| Thiophene derivative 8 | Acinetobacter baumannii Ab11 | 16 | [10] |

| Thiophene derivative 8 | Escherichia coli R6 MCR1 | 16 | [10] |

Anticancer Activity

Numerous thiophene derivatives have been reported to exhibit potent cytotoxic effects against a variety of cancer cell lines.[1] The proposed mechanisms of action are diverse and include the induction of apoptosis, inhibition of key signaling pathways, and cell cycle arrest.[1]

Structure-Activity Relationship (SAR) Insights:

-

The planarity of the thiophene ring can allow for intercalation into DNA or binding to the active sites of enzymes involved in cell proliferation.

-

Specific substitutions can modulate the electronic properties of the molecule, enhancing its interaction with biological targets. QSAR studies on thiophene-containing anticancer agents have highlighted the importance of molecular volume and hydrophobicity.[2]

Quantitative Data for Related Thiophene Derivatives (for reference):

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 480 | HeLa | 12.61 µg/mL | [13] |

| Compound 480 | Hep G2 | 33.42 µg/mL | [13] |

| Compound 471 | HeLa | 23.79 µg/mL | [13] |

| Compound 471 | Hep G2 | 13.34 µg/mL | [13] |

| SB-200 | MCF-7 | <30 | [14] |

Anti-inflammatory Activity

The anti-inflammatory properties of thiophene derivatives are well-documented, with some compounds acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3] These enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes.

Structure-Activity Relationship (SAR) Insights:

-

QSAR studies have indicated that the electronic properties of thiophene analogs, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, play a significant role in their anti-inflammatory activity.[1][15]

-

The presence of specific functional groups can enhance the binding affinity of the compound to the active site of COX enzymes.

Postulated Mechanism of Action:

Caption: Postulated anti-inflammatory mechanism of this compound via COX inhibition.

Experimental Protocols for Biological Evaluation

To facilitate the investigation of the postulated biological activities of this compound, we provide the following detailed experimental protocols.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound.[16]

Workflow Diagram:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

-

Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells.

-

Serial Dilution: Add 100 µL of the stock solution of the test compound to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusted to a 0.5 McFarland standard.

-

Inoculation: Add 5 µL of the microbial suspension to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[16]

Protocol for Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow Diagram:

Caption: Workflow for determining the IC₅₀ value using the MTT assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add to the wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.

Protocol for In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of the test compound to inhibit the activity of COX-1 and COX-2 enzymes.

Workflow Diagram:

Caption: Workflow for the in vitro COX inhibition assay.

Step-by-Step Methodology:

-

Reaction Mixture Preparation: In a suitable reaction vessel, combine assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme, and a known amount of purified COX-1 or COX-2 enzyme.

-

Inhibitor Addition: Add various concentrations of this compound (dissolved in DMSO) to the reaction mixture and pre-incubate.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).

-

Reaction Termination and Analysis: Stop the reaction and quantify the amount of prostaglandin E₂ (PGE₂) produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value.

In Silico Analysis and Future Directions

While experimental validation is paramount, in silico methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can provide valuable insights into the potential biological activity of this compound.[1][2][12][13][14][15][17][18][19][20][21]

Molecular Docking:

Molecular docking simulations can predict the binding affinity and interaction patterns of this compound with the active sites of various biological targets, such as microbial enzymes, protein kinases, or COX enzymes.[12][13][14][18][19][20][21] These studies can help to prioritize experimental testing and provide a rationale for the observed biological activities. For instance, docking studies on similar thiophene derivatives have elucidated key interactions with the active site of acetylcholinesterase.[18][20]

QSAR:

QSAR models can be developed based on a series of structurally related thiophene derivatives with known biological activities.[1][2][15] These models can then be used to predict the activity of this compound and to guide the synthesis of new, more potent analogs.

Future Research:

The information and protocols presented in this guide provide a solid foundation for the systematic investigation of the biological activities of this compound. Future research should focus on:

-

Synthesis and Characterization: Confirmation of the synthesis and purity of the compound.

-

Broad-Spectrum Biological Screening: Utilizing the provided protocols to screen for antimicrobial, anticancer, and anti-inflammatory activities.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying any observed biological activities.

-

In Vivo Studies: Evaluating the efficacy and safety of the compound in relevant animal models.

Conclusion

This compound, as a member of the pharmacologically significant thiophene class of compounds, holds considerable promise for further investigation as a potential therapeutic agent. While direct experimental evidence of its biological activity is currently lacking, this technical guide provides a comprehensive framework for its evaluation. By leveraging the knowledge of structurally related compounds and employing the detailed experimental protocols provided, researchers can effectively explore the antimicrobial, anticancer, and anti-inflammatory potential of this intriguing molecule. The integration of in silico methods will further aid in understanding its mechanism of action and in the design of future derivatives with enhanced therapeutic properties.

References

- A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed.

- Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents.

- QSAR Analysis of Antitumor Active Amides and Quinolones

- Palestinian Medical and Pharmaceutical Journal.

- QSAR studies on some thiophene analogs as anti-inflammatory agents: Enhancement of activity by electronic parameters and its utilization for chemical lead optimization.

- Molecular docking, synthesis, in vitro assay and kinetic study of (2E)-3-(aryl )-1-(thiophen-2-yl) prop-2-en-1-one derivatives as new scaffold of acetylcholinesterase inhibtors.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- Molecular Docking of 3-mesityl-1-(thiophen-2-yl)prop-2-en-1 - JETIR.org.

- Molecular docking, synthesis, in vitro assay and kinetic study of (2E)-3-(aryl)-1-(thiophen-2-yl) prop-2-en-1-one derivatives as new scaffold of acetylcholinesterase inhibitors.

- Synthesis, docking studies and biological evaluation of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives on 5-HT1A serotonin receptors. PubMed.

- This compound. Smolecule.

- 2-methyl-1-thiophen-2-yl-propan-1-one | 36448-60-9. ChemicalBook.

- This compound. Labshake.

- This compound. LookChem.

- 2-methyl-1-thiophen-2-yl-propan-1-one | CAS#:36448-60-9. Chemsrc.

- Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega.

- IN SILICO EVALUATION OF BINDING INTERACTION AND ADME PROPERTIES OF NOVEL 5-(THIOPHEN-2-YL)-1,3,4-OXADIAZOLE-2-AMINE DERIVATIVES AS ANTI-PROLIFERATIVE AGENTS.

- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance.

- 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholino-1-propanone. PubChem.

- Antiproliferative and in silico admet study of new 4-(Piperidin-1-ylmethyl)-2- (thiophen-2-yl) quinoline analogues.

- Substance Details MPA. Unodc.

- 2-methyl-1-thiophen-2-yl-propan-1-one. ChemicalBook.

- This compound - C8H10OS | CSSB00000204701. Chemspace.

- CAS 36448-60-9 this compound. BOC Sciences.

Sources

- 1. QSAR studies on some thiophene analogs as anti-inflammatory agents: enhancement of activity by electronic parameters and its utilization for chemical lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. QSAR analysis of antitumor active amides and quinolones from thiophene series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy this compound | 36448-60-9 [smolecule.com]

- 5. 2-methyl-1-thiophen-2-yl-propan-1-one | 36448-60-9 [chemicalbook.com]

- 6. labshake.com [labshake.com]

- 7. This compound|lookchem [lookchem.com]

- 8. 2-methyl-1-thiophen-2-yl-propan-1-one | CAS#:36448-60-9 | Chemsrc [chemsrc.com]

- 9. 2-methyl-1-thiophen-2-yl-propan-1-one CAS#: 36448-60-9 [m.chemicalbook.com]

- 10. This compound - C8H10OS | CSSB00000204701 [chem-space.com]

- 12. Synthesis, docking studies and biological evaluation of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives on 5-HT1A serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.najah.edu [journals.najah.edu]

- 18. researchgate.net [researchgate.net]

- 19. jetir.org [jetir.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Thiophene-Containing Ketones: A Privileged Structural Motif in Modern Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists

Abstract

The confluence of the thiophene ring, a celebrated pharmacophore, and the ketone functional group has given rise to a versatile class of molecules with profound implications in medicinal chemistry. Thiophene's unique electronic properties and its role as a bioisostere for the phenyl group, combined with the ketone's capacity as a hydrogen bond acceptor and a rigid structural linker, create a powerful scaffold for interacting with diverse biological targets.[1][2] This technical guide provides an in-depth analysis of thiophene-containing ketones, tailored for researchers, scientists, and drug development professionals. We will explore the causality behind synthetic strategies, dissect structure-activity relationships across key therapeutic areas, and present validated experimental protocols. This document moves beyond a simple review to offer field-proven insights into the design, synthesis, and application of this important chemical class, from kinase inhibition in oncology to enzyme modulation in inflammatory and infectious diseases.

The Thiophene-Ketone Scaffold: A Synergistic Partnership

In the landscape of heterocyclic chemistry, the thiophene ring is considered a "privileged scaffold".[3] Its inclusion in a molecule can significantly modify physicochemical properties, often improving drug-receptor interactions, metabolic stability, and membrane permeability.[1] The sulfur heteroatom's lone pair of electrons contributes to the ring's aromaticity and its electron-rich nature, making it more reactive than benzene in electrophilic substitution reactions.[2] Furthermore, thiophene is a well-established bioisosteric replacement for a monosubstituted phenyl ring, a common substitution in drug design to enhance binding affinity or modulate ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

When this scaffold is appended with a ketone functionality, a new layer of medicinal chemistry potential is unlocked. The ketone's carbonyl group (C=O) is a potent hydrogen bond acceptor, a critical interaction for anchoring a ligand within a protein's active site. It also serves as a chemically stable, rigid linker, locking the molecule into a specific conformation that can be favorable for binding. This combination has proven highly effective, with thiophene-containing compounds targeting a wide array of enzymes and receptors.[4][5]

Core Synthetic Strategies: From Blueprint to Biologically Active Molecule

The synthesis of thiophene-containing ketones can be broadly approached in two ways: by constructing the thiophene ring onto a ketone-containing precursor or by adding a ketone moiety to an existing thiophene ring. The choice of strategy is dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Key Synthetic Pathways

Several robust methods have been established for the synthesis of these compounds. The three most prevalent are Friedel-Crafts acylation, the Gewald aminothiophene synthesis, and the Paal-Knorr synthesis.[1][2]

-

Friedel-Crafts Acylation: This is a classic electrophilic aromatic substitution reaction used to introduce an acyl (ketone) group onto the thiophene ring.[2] The high reactivity of thiophene allows this reaction to proceed under milder conditions than those required for benzene. The reaction is typically catalyzed by a Lewis acid (e.g., AlCl₃) and preferentially acylates the more reactive α-position (C2 or C5). This method is ideal when a specific thiophene starting material is readily available.

-

Gewald Aminothiophene Synthesis: This powerful multicomponent reaction builds a 2-aminothiophene ring from the ground up.[6][7] It involves the condensation of a ketone (or aldehyde) with an α-cyanoester in the presence of elemental sulfur and a base.[7] The causality here is a cascade of reactions: a Knoevenagel condensation first forms an unsaturated nitrile, which then undergoes a Michael addition with sulfur, followed by cyclization and tautomerization to yield the highly functionalized aminothiophene.[7] This route is exceptionally valuable for creating a diverse library of compounds from simple starting materials.

-

Paal-Knorr Thiophene Synthesis: This method involves the cyclization of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent.[2][6] It is a direct and effective way to form the thiophene ring when the appropriate diketone precursor is accessible.

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene-3-carboxylate

This protocol describes a self-validating system for synthesizing a model thiophene-ketone precursor, which can be further modified. Trustworthiness is ensured by including characterization steps and specifying expected outcomes.

Objective: To synthesize Ethyl 2-amino-4-phenyl-5-benzoylthiophene-3-carboxylate.

Materials:

-

1,3-Diphenyl-1,3-propanedione (a 1,3-diketone)

-

Ethyl cyanoacetate

-

Elemental Sulfur

-

Morpholine (base)

-

Ethanol (solvent)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

-

Thin Layer Chromatography (TLC) apparatus

-

Instrumentation for characterization: ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS)

Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 1,3-diphenyl-1,3-propanedione (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol) in 50 mL of ethanol.

-

Initiation: Begin stirring the mixture at room temperature. Add morpholine (1.5 mL) dropwise to the suspension. The addition of the base is critical as it catalyzes the initial Knoevenagel condensation.

-

Reaction Progression: Gently heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting materials and the appearance of a new, UV-active spot indicates product formation. A co-spot of the starting material mixture alongside the reaction mixture on the same TLC plate serves as a direct comparison.

-

Work-up and Isolation: After the reaction is complete, allow the flask to cool to room temperature. A solid precipitate should form. Pour the mixture into 100 mL of ice-cold water to precipitate any remaining product.

-

Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold ethanol to remove impurities. The crude product can be further purified by recrystallization from ethanol to yield a crystalline solid.

-

Characterization (Self-Validation):

-

Yield & Melting Point: Record the final mass and calculate the percentage yield. Determine the melting point and compare it to literature values if available.

-

Spectroscopic Analysis:

-

¹H-NMR: Expect to see characteristic peaks for the ethyl ester group (a triplet and a quartet), aromatic protons, and a broad singlet for the -NH₂ protons.

-

MS: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the product.

-

-

Control: A parallel reaction run without the elemental sulfur should fail to produce the thiophene product, instead yielding only the Knoevenagel condensation product, thus validating the role of sulfur in the cyclization.

-

Therapeutic Applications and Structure-Activity Relationships (SAR)

The thiophene-ketone scaffold has been successfully employed to develop inhibitors for a range of diseases. The specific substitution patterns around this core dictate the biological target and potency.[4]

Anticancer Agents: Targeting Kinase Signaling

A significant number of thiophene-containing ketones have been developed as potent anticancer agents, primarily acting as kinase inhibitors.[1][4] Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a hallmark of cancer.[8] The planar thiophene ring can engage in π-stacking interactions within the ATP-binding pocket of kinases, while the ketone's oxygen atom often forms a key hydrogen bond with the "hinge region" of the enzyme, a critical interaction for potent inhibition.[1]

Quantitative Data: In Vitro Anticancer Activity

The efficacy of these compounds is often measured by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Phenyl-Thiophene-Carboxamide | Hep3B (Liver) | 5.46 | [9] |

| Fused Thiophene Derivative | SMMC-7721 (Liver) | <30 | [10] |

| Substituted Thiophene | MCF-7 (Breast) | <30 | [11] |

| 5-hydroxybenzothiophene | U87MG (Glioblastoma) | 7.2 | [12] |

Structure-Activity Relationship Insights:

-

Aromatic Substituents: Attaching aryl groups to the thiophene ring often enhances potency. The nature and position of substituents on these aryl rings can fine-tune activity against specific kinases.[4]

-

Additional H-bond Donors/Acceptors: Incorporating amide or hydroxyl groups elsewhere in the molecule can form additional interactions with the target protein, significantly boosting inhibitory activity.[12]

-

Fused Systems: Fusing the thiophene ring with other heterocycles (e.g., to form benzothiophenes) can increase rigidity and improve binding affinity.[12]

Anti-inflammatory Agents: Modulating COX and LOX Enzymes

Chronic inflammation is a driver of numerous diseases.[9] Thiophene-containing ketones have been investigated as potent anti-inflammatory agents, with many acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[5][13][14] These enzymes are central to the arachidonic acid pathway, which produces pro-inflammatory prostaglandins and leukotrienes.[9] Marketed anti-inflammatory drugs like Tiaprofenic acid contain a thiophene-ketone core.[13][14]

Quantitative Data: COX Enzyme Inhibition

| Compound Class | Target | IC₅₀ (µM) | Reference |

| Tetrahydro[b]benzothiophene | COX-2 | 0.31 - 1.40 | [14] |

| Thiophene-pyrazole hybrid | COX-2 | Moderate & Selective | [14] |

Structure-Activity Relationship Insights:

-

Acidic Moiety: The presence of a carboxylic acid group, often attached to the ketone's α-carbon or the thiophene ring, is a common feature. This group mimics the carboxylic acid of the natural substrate, arachidonic acid, and is crucial for binding to the active site of COX enzymes.[5][15]

-

Lipophilic Groups: The hydrophobicity of the thiophene ring and other substituents helps the molecule access the hydrophobic channel of the COX active site.[1]

Antimicrobial Agents

With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents.[9] Thiophene derivatives, including ketones, have demonstrated significant antibacterial and antifungal activity.[16][17][18] Their mechanisms can vary, from disrupting microbial cell membranes to inhibiting essential enzymes.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (mg/L) | Reference |

| Thiophene Derivative 4 | A. baumannii (Col-R) | 16 | [19] |

| Thiophene Derivative 5 | A. baumannii (Col-R) | 16 | [19] |

| Thiophene Derivative 8 | A. baumannii (Col-R) | 32 | [19] |

| Thiophene-Carboxamide | Aspergillus fumigatus | > Amphotericin B | [20] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This workflow is used to determine the Minimum Inhibitory Concentration (MIC) of a novel compound.

Future Perspectives and Conclusion

The thiophene-containing ketone scaffold is a testament to the power of synergistic structural elements in medicinal chemistry. Its synthetic tractability and ability to interact with a wide range of biological targets ensure its continued relevance in drug discovery.[2][9] Future research will likely focus on several key areas:

-

Novel Synthetic Methodologies: Developing more efficient, greener, and atom-economical syntheses will accelerate the discovery process.[1]

-

Targeting New Pathways: While kinase and COX/LOX inhibition are well-established, exploring the potential of these compounds against other targets, such as those in neurodegenerative diseases or viral infections, is a promising frontier.[1][21]

-

Overcoming Drug Delivery Challenges: For compounds with poor solubility, innovative formulation strategies, such as encapsulation in nanoparticles, can enhance bioavailability and therapeutic efficacy.[10]

References

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.

- Thiophene-Based Compounds. Encyclopedia MDPI.

- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies.

- Biological Activities of Thiophenes. Encyclopedia MDPI.

- A Review On Synthesis and Medicinal Importance of Thiophene. Scribd.

- Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central.

- Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as C

- Naturally occurring thiophenes: isolation, purification, structural elucidation, and evalu

- Structures of some bioactive compounds containing thiophene moiety.

- The Diverse Biological Activities of Thiophene Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem.

- Thiophene-based derivatives as anticancer agents: An overview on decade's work. PubMed.

- Thiophene-based derivatives as anticancer agents: An overview on decade's work.

- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.

- Thiophene-Based Compounds with Potential Anti-Inflamm

- Thiophenes with antimicrobial activity isolated

- Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. MDPI.

- Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells.

- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology.

- Thiophene-Based Compounds with Potential Anti-Inflamm

- Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research.

- Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as C

- Effects of thiophene replacements and C-5 substituents on ITK inhibition.

- Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents.

- New Thiophene Derivatives as Antimicrobial Agents.

- Synthesis of thiophenes from two different ketones (acetophenone and 3-methoxyacetophenone) meditated by the bcmim-Cl.

- Thiophene derivatives active as kinase inhibitors, process for their preparation and pharmaceutical compositions comprising them.

- Synthesis, properties and biological activity of thiophene: A review.

- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv

- Thiophene Scaffold as Prospective Antimicrobial Agent: A Review.

- Thiophene-containing compounds with antimicrobial activity. PubMed.

- New Fused Thiophenes as Anticancer Agents. Iowa Flintbox.

- Effects of Ketone Bodies on Brain Metabolism and Function in Neurodegenerative Diseases.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2001098290A2 - Thiophene derivatives active as kinase inhibitors, process for their preparation and pharmaceutical compositions comprising them - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. mdpi.com [mdpi.com]

- 15. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 20. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cognizancejournal.com [cognizancejournal.com]

CAS number 36448-60-9 properties

An In-Depth Technical Guide to 2-Methyl-1-(thiophen-2-yl)propan-1-one (CAS Number: 36448-60-9)

Foreword